molecular formula C31H50O2 B11993091 Cholest-5-en-3beta-yl crotonate CAS No. 24951-77-7

Cholest-5-en-3beta-yl crotonate

Cat. No.: B11993091
CAS No.: 24951-77-7
M. Wt: 454.7 g/mol
InChI Key: WAPKZPLWLMQRHV-SSGLBJFFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholest-5-en-3beta-yl crotonate is a chemical compound that belongs to the class of cholesteryl esters It is formed by the esterification of cholest-5-en-3beta-ol with crotonic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cholest-5-en-3beta-yl crotonate typically involves the esterification reaction between cholest-5-en-3beta-ol and crotonic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Cholest-5-en-3beta-yl crotonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require nucleophiles such as amines or alcohols and may be catalyzed by acids or bases.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or amides, depending on the nucleophile used.

Scientific Research Applications

Cholest-5-en-3beta-yl crotonate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in cellular processes and membrane dynamics.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of cholest-5-en-3beta-yl crotonate involves its interaction with cellular membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing cholest-5-en-3beta-ol and crotonic acid. These products can then participate in various biochemical pathways, influencing cellular functions and signaling processes .

Comparison with Similar Compounds

Similar Compounds

    Cholest-5-en-3beta-yl acetate: Similar ester compound with acetate instead of crotonate.

    Cholest-5-en-3beta-yl butanoate: Another ester with butanoate group.

    Cholest-5-en-3beta-yl pentanoate: Ester with pentanoate group.

Uniqueness

Cholest-5-en-3beta-yl crotonate is unique due to the presence of the crotonate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other cholesteryl esters may not be suitable .

Properties

CAS No.

24951-77-7

Molecular Formula

C31H50O2

Molecular Weight

454.7 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-but-2-enoate

InChI

InChI=1S/C31H50O2/c1-7-9-29(32)33-24-16-18-30(5)23(20-24)12-13-25-27-15-14-26(22(4)11-8-10-21(2)3)31(27,6)19-17-28(25)30/h7,9,12,21-22,24-28H,8,10-11,13-20H2,1-6H3/b9-7+/t22-,24+,25+,26-,27+,28+,30+,31-/m1/s1

InChI Key

WAPKZPLWLMQRHV-SSGLBJFFSA-N

Isomeric SMILES

C/C=C/C(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

Canonical SMILES

CC=CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.